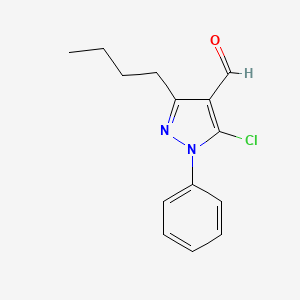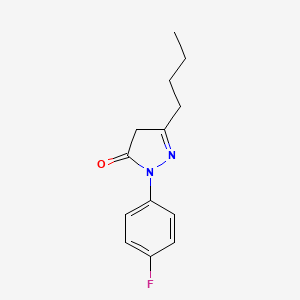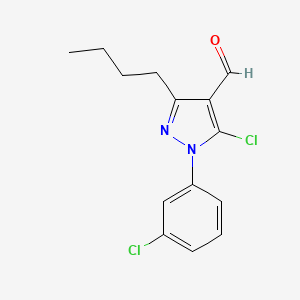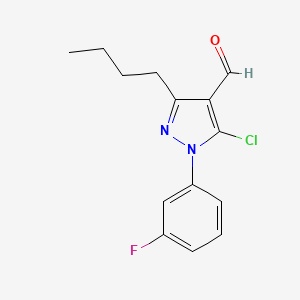
3-Butyl-5-chloro-1-(3-fluorophenyl)-1H-pyrazole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Butyl-5-chloro-1-(3-fluorophenyl)-1H-pyrazole-4-carbaldehyde (3BC1FPPC) is a compound that has been studied extensively for its potential applications in scientific research. It is a pyrazole-based carbaldehyde, which is a type of organic compound commonly used in synthetic organic chemistry. 3BC1FPPC has been used for a variety of purposes, including as a reagent for the synthesis of other compounds, as a catalyst in biochemical reactions, and as a probe for studying protein-ligand interactions.
Aplicaciones Científicas De Investigación
Pyrazole Derivatives in Heterocyclic Compound Synthesis
Pyrazole derivatives, due to their unique chemical structure, serve as critical intermediates in the synthesis of a wide array of heterocyclic compounds. The chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, for example, showcases their utility as building blocks for generating various heterocycles, including pyrazolo-imidazoles and spiropyridines. This highlights their significance in synthesizing diverse classes of heterocyclic compounds and dyes, leveraging their unique reactivity for mild reaction conditions in the generation of versatile cynomethylene dyes (Gomaa & Ali, 2020).
Pyrazoline Derivatives for Anticancer Agents
Pyrazoline derivatives are not only significant in heterocyclic chemistry but also hold potential in medicinal chemistry, particularly in anticancer research. Recent updates in synthetic strategies for pyrazoline derivatives have been aimed at developing new anticancer agents. This work underscores the importance of pyrazoline as a heterocyclic compound, highlighting various synthetic methods used to produce biologically active pyrazoline derivatives. These efforts demonstrate the compound's versatility and potential in generating novel therapeutic agents (Ray et al., 2022).
Propiedades
IUPAC Name |
3-butyl-5-chloro-1-(3-fluorophenyl)pyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClFN2O/c1-2-3-7-13-12(9-19)14(15)18(17-13)11-6-4-5-10(16)8-11/h4-6,8-9H,2-3,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSYPENJNZIGQJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN(C(=C1C=O)Cl)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Butyl-5-chloro-1-(3-fluorophenyl)-1H-pyrazole-4-carbaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Amino-5-(4-chlorophenyl)-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345767.png)
![2-Amino-5-[(4-methoxyphenyl)methyl]-5-(thiophen-2-yl)-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345773.png)
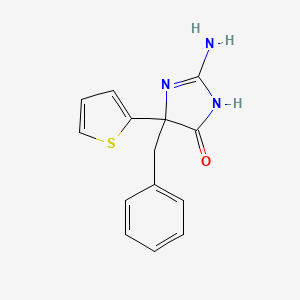

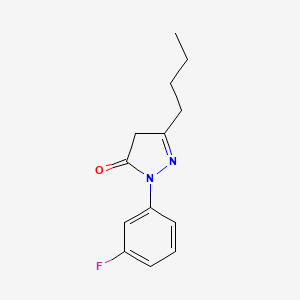
![2-Amino-5-(furan-2-yl)-5-[(4-methoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345821.png)
